2-(3-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(3-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like sodium hydroxide.
Cyclization: Various cyclizing agents and catalysts depending on the desired product.
Major Products Formed
Reduction: 2-(3-aminophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
2-(3-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Organic Electronics: The compound’s electronic properties, such as charge transport and light emission, are utilized in device applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
- 2-(3-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole
- 2-(3-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-oxadiazole
Uniqueness
2-(3-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole is unique due to the presence of both bromine and nitro functional groups, which provide distinct reactivity and potential for diverse applications. The combination of these groups in the oxadiazole ring system enhances its chemical versatility and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(3-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3S/c16-12-3-1-2-11(8-12)14-17-18-15(22-14)23-9-10-4-6-13(7-5-10)19(20)21/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQZSNLPFPOLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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